molecular formula C27H31FN2O4 B11627129 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11627129
M. Wt: 466.5 g/mol
InChI Key: OLMRAHJFGKCRHY-WJTDDFOZSA-N
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Description

4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H31FN2O4 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following transformations:

    Allyloxylation: Introduction of the allyloxy group to the starting material.

    Benzoylation: Substitution of a benzoyl group onto the aromatic ring.

    Diethylaminoethylation: Addition of a diethylaminoethyl group.

    Fluorination: Replacement of a hydrogen atom with a fluorine atom.

    Hydroxylation: Introduction of a hydroxyl group.

    Reduction: Conversion of the double bond to a single bond.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic strategies on a smaller scale.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups.

    Substitution: Substituents can be replaced by other groups.

Common Reagents and Conditions::

    Allyloxylation: Allyl alcohol, base (e.g., NaOH).

    Benzoylation: Benzoyl chloride, Lewis acid (e.g., AlCl3).

    Diethylaminoethylation: Diethylaminoethyl chloride, base.

    Fluorination: Fluorinating agents (e.g., F2, HF).

    Hydroxylation: Hydroxylating agents (e.g., OsO4, NaIO4).

    Reduction: Reducing agents (e.g., LiAlH4).

Major Products:: The final compound results from the combination of these reactions, yielding a unique structure with diverse functional groups.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: As a versatile building block for further synthesis.

    Biology: Potential bioactivity, e.g., as enzyme inhibitors.

    Medicine: Investigated for therapeutic properties.

    Industry: Used in material science or catalysis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have access to specific similar compounds, researchers often compare this compound with related pyrrolones, emphasizing its distinct features.

Properties

Molecular Formula

C27H31FN2O4

Molecular Weight

466.5 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31FN2O4/c1-5-16-34-22-13-12-19(17-18(22)4)25(31)23-24(20-10-8-9-11-21(20)28)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+

InChI Key

OLMRAHJFGKCRHY-WJTDDFOZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=CC=C3F

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=CC=C3F

Origin of Product

United States

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